Cas no 3027-02-9 (N-Benzyldiacetamide)

N-Benzyldiacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyldiacetamide
- N,N-diacetyl-benzylamine
- QLJVKURELUECPZ-UHFFFAOYSA-N
- Diacetamide, N-benzyl-
- SCHEMBL2526727
- Benzyldiacetamide
- N-Acetyl-N-benzylacetamide #
- Benzyldiacetamide; N,N-Diacetylbenzylamine; N-Acetyl-N-(phenylmethyl)acetamide
- Acetamide, N-acetyl-N-(phenylmethyl)-
- 3027-02-9
- 1,1'-(Benzylimino)bisethanone
- N-Acetyl-N-benzylacetamide
-
- Inchi: InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
- InChI Key: QLJVKURELUECPZ-UHFFFAOYSA-N
- SMILES: CC(=O)N(CC1=CC=CC=C1)C(=O)C
Computed Properties
- Exact Mass: 191.094628657g/mol
- Monoisotopic Mass: 191.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Solubility: Chloroform, Methanol
N-Benzyldiacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B288725-25mg |
N-Benzyldiacetamide |
3027-02-9 | 25mg |
$ 161.00 | 2023-04-18 | ||
TRC | B288725-100mg |
N-Benzyldiacetamide |
3027-02-9 | 100mg |
$ 460.00 | 2023-04-18 | ||
TRC | B288725-500mg |
N-Benzyldiacetamide |
3027-02-9 | 500mg |
$ 1367.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503523-25 mg |
N-Benzyldiacetamide, |
3027-02-9 | 25mg |
¥2,482.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503523-25mg |
N-Benzyldiacetamide, |
3027-02-9 | 25mg |
¥2482.00 | 2023-09-05 |
N-Benzyldiacetamide Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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4. Book reviews
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on N-Benzyldiacetamide
N-Benzyldiacetamide (CAS No. 3027-02-9): A Comprehensive Overview
N-Benzyldiacetamide, also known by its CAS registry number 3027-02-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique molecular structure, has garnered attention in recent years due to its potential in drug delivery systems, polymer chemistry, and as an intermediate in the synthesis of advanced materials. The molecule consists of a benzyl group attached to a diacetamide moiety, which imparts it with distinct chemical and physical properties.
The synthesis of N-Benzyldiacetamide involves a series of well-established organic reactions, including nucleophilic substitution and amide formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
In terms of physical properties, N-Benzyldiacetamide exhibits a melting point of approximately 115°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and THF. These characteristics make it suitable for applications where controlled solubility is crucial, such as in the formulation of pharmaceuticals or as a precursor in polymerization reactions.
Recent studies have highlighted the potential of N-Benzyldiacetamide as a building block for the development of bioactive molecules. For instance, researchers at the University of California have utilized this compound to synthesize novel anti-inflammatory agents with improved bioavailability. The diacetamide group acts as a reactive site for further functionalization, enabling the creation of diverse pharmacophores with tailored activities.
Beyond its role in drug discovery, N-Benzyldiacetamide has found applications in polymer chemistry. Its ability to undergo ring-opening polymerization under specific conditions has led to the development of biodegradable polymers with potential uses in biomedical engineering. These polymers exhibit excellent mechanical properties and can be tailored for specific applications such as tissue engineering scaffolds or drug delivery vehicles.
The environmental impact of N-Benzyldiacetamide has also been a topic of recent research. Studies conducted by the European Chemicals Agency (ECHA) suggest that this compound has low toxicity to aquatic life when properly managed. However, further investigations are required to fully understand its long-term effects on ecosystems and human health.
In conclusion, N-Benzyldiacetamide (CAS No. 3027-02-9) is a multifaceted compound with promising applications across various industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and functionalization techniques, positions it as a key player in the development of innovative materials and therapeutic agents. As research continues to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.
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